Inhibidor de gamma-secretasa I

Descripción general

Descripción

Gamma-secretase inhibitors (GSIs) are a class of small-molecule inhibitors that prevent the cleavage of gamma-secretase substrates . Gamma-secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain . The most well-known substrate of gamma-secretase is amyloid precursor protein .

Molecular Structure Analysis

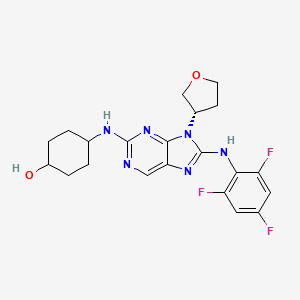

The molecular structure of gamma-secretase inhibitors has been studied using cryoelectron microscopy (cryo-EM). The structures of human gamma-secretase bound individually to two GSI clinical candidates, Semagacestat and Avagacestat, were reported at overall resolutions of 2.6-3.1 Å . Each of the GSIs occupies the same general location on presenilin 1 (PS1) that accommodates the β strand from amyloid precursor protein or Notch, interfering with substrate recruitment .Chemical Reactions Analysis

Gamma-secretase inhibitors such as DAPT reduce cancer stem cells (CSCs) by inhibiting the Notch pathway . They have also been shown to sensitize cells to traditional chemoradiotherapies .Aplicaciones Científicas De Investigación

Investigación de la enfermedad de Alzheimer

Inhibidor de gamma-secretasa I: es prominentemente investigado en el contexto de la enfermedad de Alzheimer (EA). Se dirige a la enzima γ-secretasa, que juega un papel crucial en la generación de péptidos amiloides beta (Aβ). La acumulación de péptidos Aβ es un sello distintivo de la EA, y su reducción es una estrategia terapéutica. El inhibidor se ha estudiado por su potencial para modular la producción de Aβ, influyendo así en el curso de la EA .

Investigación del cáncer

La enzima γ-secretasa también escinde otros sustratos como Notch, que participa en la diferenciación y proliferación celular. Inhibir la γ-secretasa puede así influir en las vías de señalización de Notch, ofreciendo un ángulo terapéutico potencial en la investigación del cáncer, particularmente en los cánceres donde se sabe que Notch juega un papel .

Mecanismo De Acción

Mode of Action

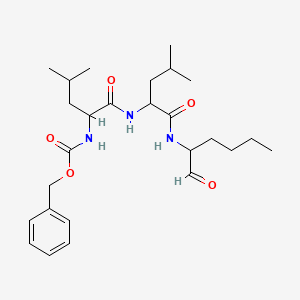

Gamma-Secretase Inhibitor I, also known as benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate, works by blocking the gamma-secretase complex . By inhibiting this complex, the drug curbs the growth mediated by the Notch receptor . This inhibition prevents the cleavage of the amyloid precursor protein (APP), thereby reducing the production of Aβ peptides .

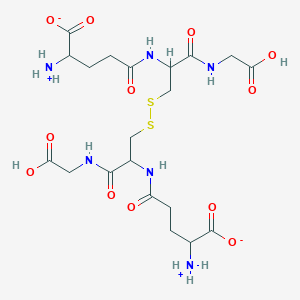

Biochemical Pathways

The inhibition of the gamma-secretase complex affects the amyloidogenic pathway and the Notch signaling pathway . In the amyloidogenic pathway, the blocking of gamma-secretase prevents the formation of Aβ peptides, which are believed to trigger a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease . In the Notch signaling pathway, the inhibition of gamma-secretase curbs the growth mediated by the Notch receptor .

Direcciones Futuras

Gamma-secretase inhibitors have been approved for the treatment of desmoid tumors . They are also being tested in phase II trials for relapsed/refractory ovarian granulosa cell tumors . Furthermore, they are being tested as potentiators of BCMA-targeted immunotherapies for multiple myeloma . The identification of biomarkers that confer sensitivity to gamma-secretase inhibitors could guide the selection of the responder population that is most likely to benefit and move the compounds closer to approval for therapeutic use in other types of cancer .

Propiedades

IUPAC Name |

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPDUXVFGTULLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617658 | |

| Record name | N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133407-83-7 | |

| Record name | N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

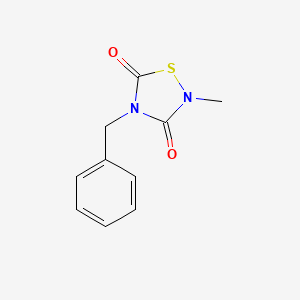

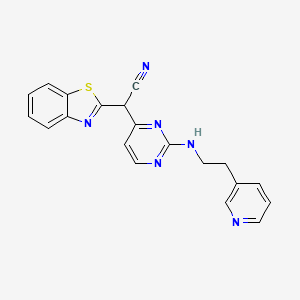

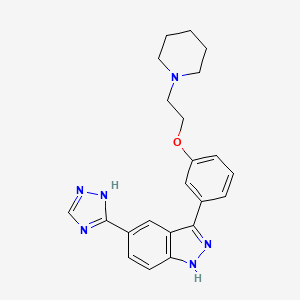

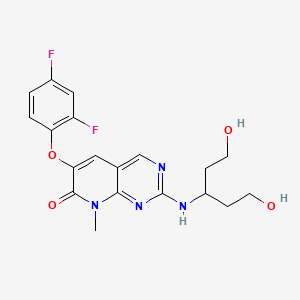

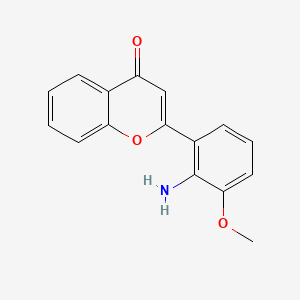

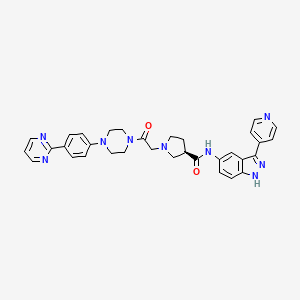

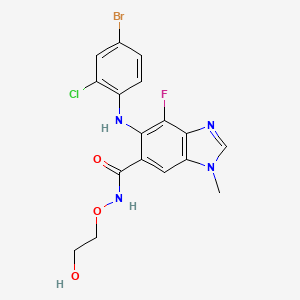

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)

![(R)-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B1684333.png)